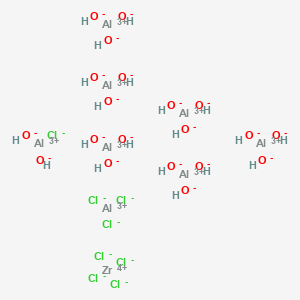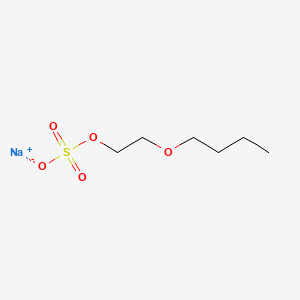
4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine
Vue d'ensemble
Description
4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine is a chemical compound with the molecular formula C5H3BrF3N3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine can be found in databases like PubChem . The compound has a molecular weight of 242 .Chemical Reactions Analysis
While the specific chemical reactions involving 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine are not detailed in the search results, related compounds have been involved in regioselective nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions .Applications De Recherche Scientifique
-
Study of Protein-Protein Interactions (PPIs)
- Summary of Application : 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid, a similar compound, can be incorporated into probes used to study protein-protein interactions (PPIs), which are crucial for various cellular processes.
- Methods of Application : By attaching the molecule to one protein, researchers can investigate its binding with other proteins.
- Results or Outcomes : This method provides insights into potential drug targets and mechanisms of action.
-
Synthesis of Active Agrochemical and Pharmaceutical Ingredients
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the synthesis of active ingredients in agrochemical and pharmaceutical industries .
- Methods of Application : Various methods of synthesizing TFMP derivatives have been reported. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Synthesis of Fluorinated Pyridines
- Summary of Application : Fluoropyridines are synthesized for various biological applications, including the search for new agricultural products having improved physical, biological, and environmental properties .
- Methods of Application : Specific methods for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
- Results or Outcomes : The introduction of fluorine atoms into lead structures has led to the development of a large number of compounds possessing fluorine-containing substituents on aryl rings, which have been commercialized as agricultural active ingredients .
-
Synthesis of Herbicides and Insecticides
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the synthesis of herbicides and insecticides .
- Methods of Application : Various methods of synthesizing TFMP derivatives have been reported. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Synthesis of Radiobiology Agents
- Summary of Application : Fluoropyridines are synthesized for various biological applications, including the search for new agricultural products having improved physical, biological, and environmental properties .
- Methods of Application : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .
- Results or Outcomes : The introduction of fluorine atoms into lead structures has led to the development of a large number of compounds possessing fluorine-containing substituents on aryl rings, which have been commercialized as agricultural active ingredients .
Safety And Hazards
Propriétés
IUPAC Name |
(4-bromo-3,5,6-trifluoropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3/c6-1-2(7)4(9)11-5(12-10)3(1)8/h10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKOTXHCHASOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1NN)F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650530 | |
| Record name | 4-Bromo-2,3,5-trifluoro-6-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine | |
CAS RN |
65717-66-0 | |
| Record name | 4-Bromo-2,3,5-trifluoro-6-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B1630246.png)

